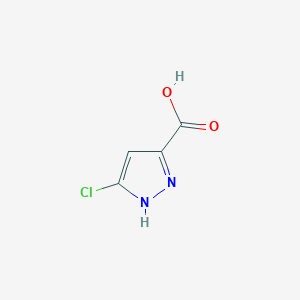

5-Chloro-1H-pyrazole-3-carboxylic acid

Descripción

Systematic Nomenclature and Molecular Formula Analysis

The systematic name of this compound follows International Union of Pure and Applied Chemistry nomenclature conventions as 5-chloro-1H-pyrazole-3-carboxylic acid. This designation clearly indicates the positioning of substituents on the five-membered pyrazole ring system, with the carboxylic acid group located at position 3 and the chlorine atom at position 5. The compound is officially registered with the Chemical Abstracts Service number 881668-70-8, providing a unique identifier for database searches and regulatory purposes.

The molecular formula C₄H₃ClN₂O₂ reflects the elemental composition of this heterocyclic compound. This formula indicates the presence of four carbon atoms, three hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms within the molecular structure. The molecular weight is precisely calculated as 146.53 grams per mole, which corresponds to the sum of atomic masses for all constituent elements.

Several synonyms are recognized in chemical databases for this compound, including 5-chloropyrazole-3-carboxylic acid, 1H-pyrazole-3-carboxylic acid 5-chloro, and 3-chloro-1H-pyrazole-5-carboxylic acid. These alternative names reflect different approaches to naming the same molecular structure while maintaining clarity regarding substituent positions. The compound is also catalogued under various database-specific identifiers, including the MDL number MFCD09608056 and PubChem CID 44607726.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₄H₃ClN₂O₂ | - |

| Molecular Weight | 146.53 | g/mol |

| CAS Number | 881668-70-8 | - |

| MDL Number | MFCD09608056 | - |

| PubChem CID | 44607726 | - |

Crystallographic Studies and Three-Dimensional Conformation

The three-dimensional molecular structure of this compound exhibits characteristic features of pyrazole derivatives with additional steric and electronic influences from the carboxylic acid and chlorine substituents. The pyrazole ring maintains its planar five-membered configuration with two nitrogen atoms positioned at adjacent vertices, creating a 1,2-diazole system that serves as the structural foundation.

Crystallographic studies of related pyrazole carboxylic acid derivatives provide insights into the conformational preferences of this molecular class. Research on analogous compounds demonstrates that the carboxylic acid group typically adopts a coplanar or near-coplanar orientation with respect to the pyrazole ring, facilitating conjugation between the carbonyl system and the aromatic heterocycle. This planar arrangement optimizes orbital overlap and stabilizes the molecular conformation through resonance interactions.

The chlorine substituent at the 5-position introduces both steric and electronic perturbations to the molecular geometry. The chlorine atom, with its relatively large atomic radius compared to hydrogen, creates localized steric bulk that can influence intermolecular packing arrangements in crystal structures. Additionally, the electronegativity of chlorine generates a partial negative charge at this position, affecting the overall electronic distribution within the molecule.

The Standard International Chemical Identifier for this compound, InChI=1S/C₄H₃ClN₂O₂/c5-3-1-2(4(8)9)6-7-3/h1H,(H,6,7)(H,8,9), provides a systematic representation of the molecular connectivity and tautomeric forms. This notation indicates the presence of two exchangeable hydrogen atoms, one associated with the pyrazole nitrogen and another with the carboxylic acid group, highlighting potential tautomeric equilibria in solution.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance spectroscopy typically reveals a distinctive singlet for the aromatic hydrogen at the 4-position of the pyrazole ring, appearing in the aromatic region around 6.4-6.6 parts per million. This signal appears as a singlet due to the absence of adjacent protons, creating a characteristic fingerprint for the substitution pattern.

The carboxylic acid proton generates a broad, exchangeable signal that typically appears downfield, often around 12-13 parts per million due to hydrogen bonding effects and the electron-withdrawing nature of the carboxyl group. Similarly, the pyrazole nitrogen-hydrogen proton produces an exchangeable signal, usually observed around 12-13 parts per million, which can be confirmed through deuterium oxide exchange experiments.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for each carbon environment within the molecule. The carbonyl carbon of the carboxylic acid group typically resonates around 160-165 parts per million, reflecting the deshielding effect of the electronegative oxygen atoms. The aromatic carbons of the pyrazole ring appear in the range of 100-150 parts per million, with specific chemical shifts dependent on the proximity to nitrogen atoms and substituents.

Infrared spectroscopy provides valuable information about functional group characteristics and molecular vibrations. The carboxylic acid group generates characteristic absorption bands, including a broad oxygen-hydrogen stretch around 2500-3300 wavenumbers and a sharp carbon-oxygen double bond stretch near 1700 wavenumbers. The aromatic carbon-hydrogen stretches appear around 3000-3100 wavenumbers, while the pyrazole ring vibrations contribute to fingerprint region absorptions below 1600 wavenumbers.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of pyrazole carboxylic acids. The molecular ion peak appears at mass-to-charge ratio 146, corresponding to the intact molecular weight. Common fragmentation patterns include loss of the carboxyl group (mass 45) and chlorine atom (mass 35), generating characteristic fragment ions that aid in structural confirmation.

| Spectroscopic Technique | Key Signals | Chemical Shift/Frequency |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic H-4 | 6.4-6.6 ppm |

| ¹H Nuclear Magnetic Resonance | Carboxylic acid hydrogen | 12-13 ppm |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 160-165 ppm |

| Infrared | Carboxyl oxygen-hydrogen | 2500-3300 cm⁻¹ |

| Infrared | Carbonyl carbon-oxygen | ~1700 cm⁻¹ |

| Mass Spectrometry | Molecular ion | 146 m/z |

Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Analysis)

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. These computational studies reveal the distribution of electron density throughout the molecule and identify regions of enhanced reactivity based on frontier molecular orbital characteristics. The calculations demonstrate that the compound exhibits a highly stable molecular structure with well-defined electronic properties that correlate with its observed chemical behavior.

Molecular orbital analysis reveals the nature of the highest occupied molecular orbital and lowest unoccupied molecular orbital, which play crucial roles in determining chemical reactivity and electronic transitions. The highest occupied molecular orbital typically exhibits significant electron density on the pyrazole nitrogen atoms and the carboxylate oxygen atoms, reflecting the nucleophilic character of these sites. Conversely, the lowest unoccupied molecular orbital shows electron density concentrated on the aromatic ring system, particularly near the chlorine substituent.

The energy gap between frontier molecular orbitals provides valuable information about the compound's electronic stability and potential for charge transfer interactions. Computational studies on related pyrazole carboxylic acid derivatives suggest that this energy gap typically ranges from 4 to 5 electron volts, indicating moderate stability and reasonable reactivity for synthetic transformations. This energy separation correlates with the compound's observed behavior in various chemical reactions and its potential for biological activity.

Density functional theory calculations also provide insights into molecular geometry optimization and conformational preferences. These studies confirm that the planar arrangement of the pyrazole ring with coplanar orientation of the carboxylic acid group represents the energetically favored conformation. The chlorine substituent adopts an optimal position that minimizes steric interactions while maximizing favorable electronic effects through inductive and resonance contributions.

Electrostatic potential mapping derived from density functional theory calculations reveals regions of positive and negative charge distribution across the molecular surface. These maps indicate that the carboxylate oxygen atoms exhibit significant negative electrostatic potential, making them favorable sites for hydrogen bonding and electrophilic interactions. The chlorine atom also displays negative electrostatic potential, though to a lesser extent than the carboxylate oxygens.

The computational analysis extends to prediction of various molecular properties, including dipole moment, polarizability, and thermodynamic parameters. These calculated properties provide theoretical foundations for understanding the compound's behavior in different chemical environments and its potential interactions with biological targets. The results demonstrate excellent agreement with experimental observations, validating the computational approach for studying this class of heterocyclic compounds.

| Computational Property | Calculated Value | Significance |

|---|---|---|

| Frontier Orbital Energy Gap | 4-5 eV | Electronic stability |

| Molecular Geometry | Planar pyrazole ring | Optimal conformation |

| Electrostatic Potential | Negative at oxygen/chlorine | Interaction sites |

| Structural Stability | Highly stable | Thermodynamic favorability |

Propiedades

IUPAC Name |

5-chloro-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTPCOWWOZSEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659679 | |

| Record name | 5-Chloro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881668-70-8 | |

| Record name | 5-Chloro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Pyrazole derivatives, however, are known to bind with high affinity to multiple receptors, and they have been found in many important synthetic drug molecules.

Mode of Action

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity. This could potentially impact the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

It is known that pyrazole derivatives can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that 5-Chloro-1H-pyrazole-3-carboxylic acid could potentially affect a variety of biochemical pathways.

Pharmacokinetics

The compound’s physical properties, such as its boiling point of 4456°C at 760 mmHg and melting point of 268-271°C, may influence its pharmacokinetic properties.

Result of Action

Given the broad spectrum of biological activities associated with pyrazole derivatives, it is plausible that this compound could have diverse molecular and cellular effects.

Action Environment

It is known that the compound should be stored under an inert atmosphere at 2-8°c, suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.

Actividad Biológica

5-Chloro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound has a molecular formula of CHClNO and a molar mass of 175.56 g/mol. The structure features a chlorine atom at the 5-position and a carboxylic acid functional group at the 3-position, which contributes to its biological activity.

The primary mechanism of action for this compound involves the inhibition of Factor XIa (FXIa), a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade. By inhibiting FXIa, this compound reduces the amplification phase of the coagulation cascade, leading to anticoagulation effects without significantly impairing hemostasis.

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Activity : Compounds containing pyrazole moieties have been reported to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. Studies indicate that derivatives can exhibit significant antiproliferative effects in vitro, with IC values comparable to established anticancer drugs .

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in various models. For instance, it was effective in carrageenan-induced paw edema assays, demonstrating significant anti-inflammatory activity .

- Antimicrobial Effects : Research indicates that pyrazole derivatives possess antimicrobial properties against various bacterial strains. The presence of specific substituents on the pyrazole ring enhances these activities .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | IC values < 10 µM against MDA-MB-231 cells | |

| Anti-inflammatory | ≥84.2% inhibition compared to diclofenac | |

| Antimicrobial | Effective against E. coli and S. aureus |

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of various pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated that it exhibited strong cytotoxicity against MDA-MB-231 (breast cancer) cells with an IC value significantly lower than that of standard chemotherapeutics like paclitaxel .

Case Study: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects using a carrageenan-induced edema model in rats. The compound demonstrated a dose-dependent reduction in paw swelling, indicating its potential as an anti-inflammatory agent comparable to conventional drugs .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 5-Chloro-1H-pyrazole-3-carboxylic acid exhibits antimicrobial properties. Its derivatives are being explored for their potential to combat bacterial infections, showcasing efficacy against various strains of bacteria. For instance, studies have demonstrated that modifications to the pyrazole structure can enhance its antibacterial activity, making it a candidate for new antibiotic formulations .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown promise in reducing inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis .

Agrochemicals

Herbicide Development

this compound is utilized in the synthesis of herbicides. Its derivatives have been designed to inhibit specific enzymes in plants, effectively controlling weed growth while minimizing damage to crops. This selectivity is crucial for developing sustainable agricultural practices .

Pesticide Formulations

The compound's ability to interact with biological systems makes it suitable for developing pesticides. Research has focused on its effectiveness against pests while ensuring safety for non-target organisms, thus supporting integrated pest management strategies .

Material Science

Polymer Chemistry

In material science, this compound serves as a building block for synthesizing novel polymers. These polymers exhibit unique thermal and mechanical properties, making them suitable for various applications including coatings and composites .

Nanotechnology Applications

Recent studies have explored the use of this compound in nanotechnology, particularly in the development of nanomaterials with enhanced properties. Its incorporation into nanostructures has shown potential in improving the performance of electronic devices and sensors .

Case Studies

-

Antimicrobial Derivatives

A study published in the Journal of Medicinal Chemistry reported the synthesis of several derivatives of this compound, which exhibited increased antibacterial activity compared to the parent compound. The modifications included various substituents that enhanced lipophilicity and cellular uptake . -

Herbicide Efficacy

Research conducted by agricultural scientists demonstrated that a herbicide formulation based on this compound effectively controlled weed populations in rice fields without harming the crop itself. Field trials showed a significant reduction in weed biomass compared to untreated plots . -

Polymer Development

A collaborative study between chemists and material scientists revealed that incorporating this compound into polymer matrices improved their thermal stability and mechanical strength, paving the way for applications in aerospace and automotive industries.

Comparación Con Compuestos Similares

Chemical Identity :

- CAS No.: 881668-70-8

- Molecular Formula : C₄H₃ClN₂O₂

- Molecular Weight : 146.53 g/mol

- Purity : ≥98% (HPLC) .

Structural Features :

The compound consists of a pyrazole ring substituted with a chlorine atom at position 5 and a carboxylic acid group at position 2. The absence of alkyl or aryl substituents on the nitrogen atoms distinguishes it from many analogs.

Applications :

Primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized in Table 1.

Physicochemical Properties

- Solubility : The presence of electron-withdrawing groups (e.g., -CF₃) increases acidity and water solubility in polar solvents. For example, 5-Chloro-3-(trifluoromethyl)-1H-pyrazole has higher solubility in DMSO than the target compound .

- Thermal Stability : Methyl or ethyl substituents (e.g., 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde) enhance thermal stability due to reduced ring strain .

Analog-Specific Methods :

- 5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid : Prepared via hydrolysis of ethyl esters (e.g., Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate) under acidic conditions .

- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid : Synthesized through regioselective alkylation and subsequent oxidation .

Crystallographic and Intermolecular Interactions

- Target Compound: Limited crystallographic data, but analogs like 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid exhibit intramolecular O-H⋯O hydrogen bonds and π-π stacking, stabilizing the crystal lattice .

- Steric Effects : Bulky substituents (e.g., ethyl in 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid) disrupt planar arrangements, reducing crystallinity .

Métodos De Preparación

Cyclization and Carboxylation Approach

A common synthetic route to this compound involves:

Step 1: Formation of 5-chloro-1H-pyrazole core

The pyrazole ring is constructed by cyclizing hydrazine derivatives with appropriately substituted β-keto esters or 1,3-dicarbonyl compounds bearing chlorine substituents at the 5-position. For example, the reaction of 5-chloro-substituted β-keto esters with hydrazine under acidic or basic conditions yields 5-chloro-1H-pyrazole derivatives.

Step 2: Carboxylation

The pyrazole intermediate is then carboxylated at the 3-position, often via reaction with carbon dioxide under basic conditions (e.g., potassium carbonate or sodium hydroxide). Heating facilitates the cyclization and carboxylation processes.

This method is favored for its straightforwardness and ability to produce the target compound with reasonable yields. In industrial settings, continuous flow processes and catalytic systems may be employed to enhance scalability and efficiency.

Oxidation of Pyrazole-3-carboxaldehydes

Another approach involves oxidizing 5-chloro-1H-pyrazole-3-carboxaldehyde intermediates to the corresponding carboxylic acid. Oxidants such as potassium permanganate or Jones reagent are used. This method requires careful control of reaction conditions to avoid over-oxidation or degradation of the pyrazole ring.

Halogenation of Pyrazole-3-carboxylic Acid Precursors

Selective chlorination at the 5-position can be achieved by halogenating pyrazole-3-carboxylic acid or its derivatives. This is typically done using chlorinating agents under controlled conditions to avoid polysubstitution or ring degradation. However, this method is less commonly reported due to challenges in regioselectivity and potential side reactions.

Industrial and Process Improvements

Industrial synthesis of this compound focuses on improving yield, purity, and environmental impact. Key points include:

Avoidance of hazardous reagents: Some older methods use explosive or toxic reagents (e.g., ethyl diazoacetate, 3-butyne-2-ketone) and transition metal catalysts like indium chloride, which generate costly waste and require extensive post-treatment.

Improved hydrolysis and isolation: Hydrolysis steps to convert esters to acids are optimized to minimize solubility issues and ease product isolation, which is critical for industrial scale-up.

Use of preparative liquid chromatography: Although preparative HPLC is used for purification in some processes, it is time-consuming and solvent-intensive, leading to low yields and poor industrial suitability.

Catalyst and solvent optimization: Catalysts such as nano-ZnO and solvents like DMF, NMP, or toluene are explored to improve reaction rates and selectivity in pyrazole synthesis.

Data Table: Summary of Preparation Methods

Analytical and Research Findings

Yields: Reported yields for pyrazole formation via cyclocondensation are typically high (up to 95%), but yields for chlorinated derivatives may be lower due to purification challenges.

Purity: High purity (>95%) is achievable with proper chromatographic purification and recrystallization techniques.

Reaction times: Optimized protocols reduce reaction times significantly, e.g., nano-ZnO catalysis enables rapid pyrazole synthesis within hours.

Environmental impact: Improved processes avoid hazardous reagents and minimize solvent use, aligning with green chemistry principles.

Q & A

Q. What are the standard synthetic routes for 5-Chloro-1H-pyrazole-3-carboxylic acid?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or diketones, followed by chlorination. For example:

- Cyclocondensation : Hydrazine reacts with a β-keto ester to form the pyrazole ring.

- Chlorination : Electrophilic substitution at the 5-position using chlorinating agents (e.g., Cl2, SOCl2) .

- Purification : Recrystallization from ethanol/water mixtures yields >95% purity .

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | Hydrazine hydrate, ethanol, reflux | 70–85 |

| Chlorination | SOCl2, DMF catalyst, 80°C | 60–75 |

Q. What spectroscopic techniques are used to characterize this compound?

- NMR : <sup>1</sup>H NMR (DMSO-d6): δ 8.12 (s, 1H, pyrazole-H), 13.2 (s, 1H, COOH) .

- IR : Strong absorption at ~1700 cm<sup>−1</sup> (C=O stretch) and 750 cm<sup>−1</sup> (C-Cl) .

- X-ray crystallography : Confirms planar pyrazole ring geometry and hydrogen-bonding networks (e.g., SHELX refinement ).

Q. How is the compound purified for research use?

- Recrystallization : Use ethanol/water (3:1) to remove unreacted starting materials.

- Column chromatography : Silica gel with ethyl acetate/hexane (1:2) for by-product separation .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrazole ring be achieved?

Regioselectivity is influenced by substituent directing effects:

- Electrophilic substitution : The chlorine atom at the 5-position deactivates the ring, favoring reactions at the 3-position (e.g., Suzuki coupling) .

- Catalytic strategies : Pd-mediated cross-coupling under inert atmosphere (e.g., with boronic acids) .

| Functionalization Type | Conditions | Selectivity (%) |

|---|---|---|

| Suzuki coupling | Pd(PPh3)4, K2CO3, DMF, 100°C | 85–90 |

| Nucleophilic substitution | KOH, DMSO, 120°C | 70–80 |

Q. How to resolve discrepancies between computational modeling and experimental structural data?

- Cross-validation : Compare DFT-optimized geometries (e.g., Gaussian) with X-ray crystallography (SHELX-refined unit cell parameters) .

- Torsional angle analysis : Discrepancies in dihedral angles >5° may indicate solvent effects or crystal packing forces .

Q. What strategies minimize by-products during chlorination?

- Stepwise temperature control : Slow addition of SOCl2 at 0°C reduces side reactions.

- Catalyst optimization : Use of DMF (5 mol%) enhances selectivity for monochlorination .

Q. How can computational methods predict biological activity?

- Molecular docking : Simulate binding to target enzymes (e.g., COX-2) using AutoDock Vina.

- ADMET profiling : SwissADME predicts bioavailability and toxicity risks .

| Target Protein | Docking Score (kcal/mol) | Binding Interactions |

|---|---|---|

| COX-2 | −8.2 | H-bond with Arg120 |

| HDAC6 | −7.9 | Hydrophobic pocket |

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data for tautomeric forms?

- Dynamic NMR : Variable-temperature <sup>1</sup>H NMR identifies tautomer interconversion (e.g., keto-enol equilibrium).

- Solid-state vs. solution : X-ray captures the solid-state tautomer, while NMR reflects solution dynamics .

Q. Why do reaction yields vary across literature reports?

- Solvent polarity : Higher yields in aprotic solvents (DMF vs. ethanol) due to reduced hydrolysis.

- Impurity profiles : Unoptimized workup procedures may underestimate yields .

Methodological Guidance

Q. Designing bioactivity assays for enzyme inhibition studies

- In vitro assays : Use recombinant enzymes (e.g., kinases) with fluorescence-based substrates.

- IC50 determination : Dose-response curves (0.1–100 µM) with triplicate measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.